molecular formula C20H17BO2 B2905458 1,2,2-Triphenylvinylboronic acid CAS No. 219489-17-5

1,2,2-Triphenylvinylboronic acid

Cat. No.: B2905458
CAS No.: 219489-17-5
M. Wt: 300.16
InChI Key: RUUYJIIIZQRQEY-UHFFFAOYSA-N
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Description

1,2,2-Triphenylvinylboronic acid (CAS 1227040-87-0) is an advanced organoboron reagent of interest in synthetic and materials chemistry. With a molecular formula of C₂₆H₂₁BO₂ and a molecular weight of 376.25 g/mol , this compound serves as a versatile building block for constructing complex molecular architectures. Boronic acids are prized in organic synthesis for their stability and utility in cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This palladium-catalyzed process allows researchers to efficiently form carbon-carbon bonds between the boronic acid and organic halides, enabling the synthesis of novel conjugated systems and functional materials . Beyond synthetic applications, the inherent properties of boronic acids make them valuable in sensing and materials science. They act as Lewis acids and can reversibly bind to diol-containing molecules like sugars and catechols . This interaction is exploited in developing sensors for glucose , neurotransmitters like dopamine , and other biologically relevant analytes. The triphenylvinyl group in this particular boronic acid may impart unique photophysical properties, suggesting potential applications in the development of organic electronic materials or fluorescent probes. This product is provided as a powder and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,2,2-triphenylethenylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BO2/c22-21(23)20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUYJIIIZQRQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Triphenylvinylboronic acid can be synthesized through several methods. One common approach involves the reaction of triphenylvinyl halides with boronic acid derivatives under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is often employed, where triphenylvinyl halides react with boronic acids in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Triphenylvinylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

1,2,2-Triphenylvinylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2-Triphenylvinylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts. The compound’s reactivity is also influenced by the electronic properties of the triphenylvinyl moiety, which can stabilize reaction intermediates and facilitate various chemical transformations .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₂₀H₁₇BO₂* ~300.17* 3 phenyl, 1 boronic acid AIE materials, Suzuki couplings*
Styrylboronic acid C₈H₉BO₂ 147.97 1 phenyl, 1 vinyl, 1 boronic acid Cross-coupling reactions, sensors
trans-2-Phenylvinylboronic acid C₈H₉BO₂ 147.97 1 phenyl, 1 trans-vinyl Catalytic intermediates
2-Trifluoromethylphenylboronic acid C₇H₆BF₃O₂ 205.93 1 CF₃, 1 boronic acid Pharmaceuticals, fluorinated drug design
2,4,6-Trifluorophenylboronic acid C₆H₃BF₃O₂ 189.90 3 F, 1 boronic acid Enhanced acidity (pKa ~7.5), bioimaging

*Predicted values based on structural analogs .

Reactivity and Stability

  • Electronic Effects : Fluorinated derivatives (e.g., 2-Trifluoromethylphenylboronic acid) exhibit stronger Lewis acidity (lower pKa) due to electron-withdrawing -CF₃ groups, enhancing reactivity in electrophilic substitutions .
  • Thermal Stability: Triphenyl-substituted boronic acids are expected to demonstrate superior thermal stability (>400°C) compared to mono- or di-substituted analogs, as aromatic systems resist decomposition .

Q & A

Q. What are the optimal conditions for synthesizing 1,2,2-Triphenylvinylboronic acid via Suzuki-Miyaura coupling?

Methodological Answer: The synthesis typically involves coupling 1,2,2-triphenylethenyl halides with boronic acid precursors. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading .
  • Base : K₂CO₃ or Na₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) to stabilize the boronic acid .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How can researchers ensure purity and structural validation of this compound?

Methodological Answer:

  • Purity analysis : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Structural confirmation :
    • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–7.5 ppm) and boron-associated peaks (δ 8–10 ppm for B-O bonds) .
    • Mass spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ .
  • Elemental analysis : Match calculated vs. observed C, H, and B percentages .

Q. What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Under anhydrous conditions at 0–4°C in amber vials to prevent hydrolysis and photodegradation .
  • Decomposition risks :
    • Hydrolysis in aqueous media forms borate byproducts; use aprotic solvents (e.g., THF) for reactions .
    • Avoid prolonged exposure to oxygen, which oxidizes the boronic acid group .

Advanced Research Questions

Q. How does the steric bulk of the triphenylvinyl group influence aggregation-induced emission (AIE) properties?

Methodological Answer:

  • Mechanism : The bulky triphenylvinyl group restricts intramolecular rotation (RIR) in aggregated states, enhancing radiative decay. This is confirmed via:
    • Photoluminescence (PL) spectroscopy : Measure emission intensity in THF (dispersed) vs. THF/water mixtures (aggregated) .
    • Time-resolved fluorescence : Compare lifetimes in solution vs. solid state to quantify RIR effects .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and rotational energy barriers .

Q. What strategies mitigate low reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (10–30 min) and improves yields by enhancing catalyst turnover .
  • Additives : Use of silver oxide (Ag₂O) to stabilize the boronate intermediate and suppress protodeboronation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing the transition state .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Controlled variable testing : Systematically vary catalyst loading, solvent ratios, and temperature to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., homocoupling or deboronation) and adjust stoichiometry .
  • Reproducibility protocols : Pre-dry solvents and reagents (molecular sieves for boronic acid) to minimize moisture interference .

Q. What role does this compound play in designing luminescent sensors?

Methodological Answer:

  • AIE-based sensors : Incorporate the compound into polymers or nanoparticles for detecting metal ions (e.g., Hg²⁺, Cu²⁺) via fluorescence quenching .
  • Surface functionalization : Covalent grafting onto silica nanoparticles for pH-responsive luminescence in biological imaging .
  • Quantitative analysis : Calibration curves linking analyte concentration to emission intensity changes (R² > 0.99) .

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